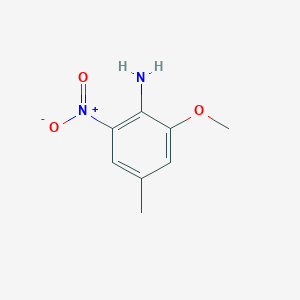

![molecular formula C19H23BN2O5 B2693959 3-[3-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione CAS No. 2291363-98-7](/img/structure/B2693959.png)

3-[3-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

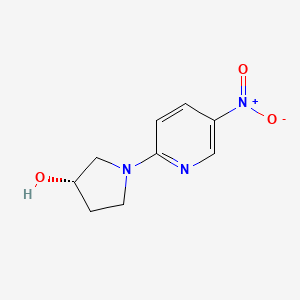

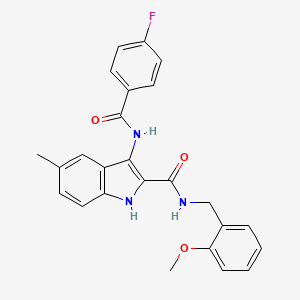

The compound is a complex organic molecule that contains a piperidine dione group, an isoindole group, and a tetramethylborolane group . These groups are common in many organic compounds and have various properties and uses.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The tetramethylborolane group would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the tetramethylborolane group can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature . Its solubility would depend on the specific arrangement of its functional groups, but many similar compounds are not soluble in water .科学的研究の応用

Synthesis of Indazole Derivatives

This compound is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . They also have insecticidal, weeding, and photoelectric activities .

Synthesis of Boronic Acid Derivatives

The compound is an important boric acid derivative . Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Application in Cancer Treatment

Due to their unique structure, boronic acid derivatives have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Application in Suzuki Reaction

Arylboronic acid is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .

Synthesis of Fluorine-containing Drugs

Fluorine-containing compounds are also widely used in medicine. The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Synthesis of Amide Local Anesthetics

Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .

作用機序

The compound contains a piperidine moiety, which is a common structure in many pharmaceuticals and natural products due to its ability to readily form stable heterocyclic compounds. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting on the central nervous system .

The compound also contains a dioxaborolane group. Compounds with this group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can act as boron sources in these reactions, forming carbon-carbon bonds with various organic substrates .

The isoindolinone moiety in the compound is a type of lactam (a cyclic amide). Lactams are prevalent in many biologically active compounds and pharmaceuticals. They can interact with biological targets through hydrogen bonding and dipole-dipole interactions .

将来の方向性

特性

IUPAC Name |

3-[3-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)12-5-6-13-11(9-12)10-22(17(13)25)14-7-8-15(23)21-16(14)24/h5-6,9,14H,7-8,10H2,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGQFSHEMOILQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)piperidine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2693879.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2693886.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide](/img/structure/B2693895.png)